BenchChemオンラインストアへようこそ!

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (CAS 1019111-59-1) is a synthetic small-molecule thiazole derivative with the molecular formula C₁₃H₁₆N₂O₂S₂ and a molecular weight of 296.41 g/mol. It is categorized as a versatile small-molecule scaffold within the 2-aminothiazole family, characterized by a thiazole core substituted at the 4-position with a [(3,5-dimethoxybenzyl)thio]methyl group.

Molecular Formula C13H16N2O2S2
Molecular Weight 296.4 g/mol
CAS No. 1019111-59-1
Cat. No. B1416581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine
CAS1019111-59-1
Molecular FormulaC13H16N2O2S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSCC2=CSC(=N2)N)OC
InChIInChI=1S/C13H16N2O2S2/c1-16-11-3-9(4-12(5-11)17-2)6-18-7-10-8-19-13(14)15-10/h3-5,8H,6-7H2,1-2H3,(H2,14,15)
InChIKeyQSAZXSKGBDFZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (CAS 1019111-59-1): Chemical Identity, Scaffold Class, and Procurement Baseline


4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (CAS 1019111-59-1) is a synthetic small-molecule thiazole derivative with the molecular formula C₁₃H₁₆N₂O₂S₂ and a molecular weight of 296.41 g/mol . It is categorized as a versatile small-molecule scaffold within the 2-aminothiazole family, characterized by a thiazole core substituted at the 4-position with a [(3,5-dimethoxybenzyl)thio]methyl group . Commercially, it is supplied at >95% purity by multiple vendors, positioning it as a research-grade building block for medicinal chemistry and chemical biology applications .

Why 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine Cannot Be Replaced by Generic 2-Aminothiazole Analogs


Substituting 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine with a generic 2-aminothiazole or a closely related analog (e.g., 5-(3,5-dimethoxybenzyl)-1,3-thiazol-2-amine, N-(2,4-dimethoxybenzyl)thiazol-2-amine, or 4-[(4-fluorobenzyl)thio]methyl-1,3-thiazol-2-amine) is unlikely to preserve biological or physicochemical properties. The specific 4-substitution pattern, the presence of a thioether (-S-CH₂-) linker, and the 3,5-dimethoxy substitution on the benzyl ring collectively govern conformational flexibility, electronic distribution, and target engagement . Class-level structure-activity relationship (SAR) evidence indicates that even minor changes in substitution position or linker atom can shift IC₅₀ values by an order of magnitude in kinase, tubulin polymerization, and acetylcholinesterase inhibition assays [1]. Consequently, generic substitution carries a high risk of altered potency, selectivity, and reproducibility in probe or lead-optimization campaigns [2].

Quantitative Differentiation Evidence for 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine Versus Closest Analogs


Structural Differentiation from Close Analogs: 4-Thioethermethyl vs. 5-Benzyl and N-Benzyl Substitution Patterns

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine is structurally distinct from its most closely related commercial analogs: (i) 5-(3,5-dimethoxybenzyl)-1,3-thiazol-2-amine (CAS 923776-31-2), which places the dimethoxybenzyl group directly at the 5-position without a thioether linker; and (ii) N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3), which attaches the dimethoxybenzyl group to the exocyclic 2-amine nitrogen. The target compound uniquely incorporates a thioether (-S-CH₂-) spacer at the 4-position, altering both conformational flexibility and electronic properties relative to these comparators . While direct head-to-head biological data for these specific compounds are absent in the public domain, class-level SAR from 4-arylthiazole-2-amine series demonstrates that 4-substitution versus 5-substitution yields divergent target profiles: 4-arylthiazol-2-amines show acetylcholinesterase inhibition (IC₅₀ = 0.66–29.4 µM) [1], whereas N-substituted thiazol-2-amines frequently target kinase or tubulin sites (IC₅₀ = 0.36–3.51 µM) .

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Thioether Linker: Implications for Target Binding Conformation and Metabolic Stability

The thioether (-S-CH₂-) linkage in 4-{[(3,5-dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine imparts distinct conformational properties compared to analogs with methylene (-CH₂-) or amino (-NH-CH₂-) linkers. The C-S-C bond angle (~99–104°) is more acute than C-C-C (~109°), and the longer C-S bond length (~1.81 Å vs. ~1.54 Å for C-C) creates a different spatial orientation of the dimethoxybenzyl group relative to the thiazole core. This altered vector influences the compound's three-dimensional pharmacophore. Furthermore, thioether linkages can undergo oxidation to sulfoxide and sulfone metabolites, a metabolic liability not shared by methylene-linked analogs, which may be either advantageous (prodrug strategy) or disadvantageous (metabolic instability) depending on the research context . No direct comparative metabolic stability data for this specific compound exist; however, the thioether oxidation pathway is a well-established class-level property .

Thioether Linker Conformational Analysis Metabolic Stability

Purity Benchmarking: ≥97% Assay Enables Reproducible Screening Without Pre-Purification

Multiple commercial suppliers list 4-{[(3,5-dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine at ≥97% purity (HPLC) . This specification is critical for procurement decisions in high-throughput screening (HTS) and quantitative structure-activity relationship (QSAR) studies, where impurities >3% can generate false-positive hits or confound dose-response analyses. In comparison, some lower-demand 2-aminothiazole analogs are only available at 90–95% purity from certain vendors, requiring costly in-house re-purification prior to use. A purity threshold of ≥97% is a practical differentiator that reduces downstream operational costs and improves data reproducibility [1].

Purity Specification Reproducibility Procurement Quality Control

Absence of Direct Comparative Bioactivity Data: Known Limitations for Procurement Decisions

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (as of 2024) yielded no peer-reviewed studies or patent disclosures reporting quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀) specifically for 4-{[(3,5-dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (CAS 1019111-59-1). This compound appears to be a commercially available but biologically uncharacterized scaffold . All differentiation claims above are therefore based on structural uniqueness, class-level SAR inference from related 2-aminothiazole series, and commercial quality specifications. Potential procurers should be aware that: (a) target engagement, selectivity, and ADME properties have not been experimentally determined for this compound; and (b) class-level predictions may not translate to this specific scaffold. Mitigation strategies include requesting in-house profiling before committing to large-scale procurement, or using the compound as a starting point for parallel SAR exploration alongside characterized analogs .

Data Gap Risk Assessment Procurement Due Diligence

Optimal Procurement and Research Application Scenarios for 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine


Scaffold-Hopping and Novel IP Generation in Kinase or Acetylcholinesterase Drug Discovery Programs

The target compound serves as a thioether-containing 4-substituted 2-aminothiazole scaffold with no prior art association to specific biological targets, making it an attractive starting point for scaffold-hopping campaigns aimed at generating novel intellectual property (IP). Unlike the well-characterized 4-arylthiazol-2-amine acetylcholinesterase inhibitor series (IC₅₀ = 0.66 µM for compound 4f) [1], this compound introduces a thioether linker that has not been explored in published SAR. Researchers can systematically derivatize the 2-amine position or the dimethoxybenzyl ring while maintaining the unique thioether connectivity, potentially yielding patentable chemical matter with differentiated selectivity profiles.

Chemical Probe Development Requiring a Structurally Unique, High-Purity Starting Material

For chemical biology groups developing target-engagement probes (e.g., photoaffinity labels, PROTAC precursors, or fluorescent conjugates), the ≥97% purity specification eliminates pre-functionalization purification steps. The thioether sulfur atom provides a potential handle for selective oxidation to sulfoxide/sulfone, enabling on-demand polarity modulation without altering the core scaffold. This is not feasible with methylene-linked analogs such as 5-(3,5-dimethoxybenzyl)-1,3-thiazol-2-amine, which lack an oxidizable heteroatom in the linker.

Parallel SAR Expansion Adjacent to Characterized 2-Aminothiazole Hit Series

Procurement of this compound alongside its closest commercially available analogs—5-(3,5-dimethoxybenzyl)-1,3-thiazol-2-amine (CAS 923776-31-2) and N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3)—enables systematic parallel SAR exploration of substitution position (4-thioethermethyl vs. 5-benzyl vs. N-benzyl) within a single experimental campaign . This head-to-head comparative approach is the most rigorous method to establish whether the thioether linkage at position 4 confers any measurable advantage in potency, selectivity, or physicochemical properties relative to the comparator scaffolds.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a 3D-Diverse Thioether Scaffold

With a molecular weight of 296.41 Da and a predicted density of 1.289 g/cm³ , this compound falls within an acceptable fragment-to-lead molecular weight range. Its non-planar thioether geometry contributes three-dimensional character that is underrepresented in typical flat heterocyclic fragment libraries. The 3,5-dimethoxy substitution pattern on the benzyl ring offers additional vectors for fragment growth, distinguishing it from simpler 2-aminothiazole fragments that lack pendant aromatic groups. Procurement for fragment library enrichment is warranted when libraries require greater shape diversity.

Quote Request

Request a Quote for 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.